molecular formula C10H16O4 B13575304 Ethyl 2-acetyl-4-methyl-3-oxopentanoate

Ethyl 2-acetyl-4-methyl-3-oxopentanoate

Cat. No.: B13575304
M. Wt: 200.23 g/mol
InChI Key: JTJFOCUKLZZANK-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-2-acetyl-4-methylpentanoate is an organic compound with the molecular formula C10H16O4. It is an ester derivative of pentanoic acid and is known for its applications in various chemical reactions and industrial processes. This compound is characterized by its unique structure, which includes an ethyl ester group, a ketone group, and an acetyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-oxo-2-acetyl-4-methylpentanoate can be synthesized through several methods. One common synthetic route involves the reaction of ethyl acetoacetate with methyl vinyl ketone in the presence of a base such as sodium ethoxide. The reaction proceeds through a Michael addition followed by an intramolecular aldol condensation to form the desired product.

Industrial Production Methods

In industrial settings, the production of ethyl 3-oxo-2-acetyl-4-methylpentanoate often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-2-acetyl-4-methylpentanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the ester group under acidic or basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various ester derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 3-oxo-2-acetyl-4-methylpentanoate has numerous applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-2-acetyl-4-methylpentanoate involves its interaction with various molecular targets. The ketone and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors. These interactions can modulate the activity of biological pathways and lead to specific physiological effects.

Comparison with Similar Compounds

Ethyl 3-oxo-2-acetyl-4-methylpentanoate can be compared with other similar compounds such as:

    Ethyl acetoacetate: Similar in structure but lacks the additional acetyl group.

    Methyl 3-oxo-2-acetyl-4-methylpentanoate: Similar but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-acetyl-4-methyl-3-oxopentanoate: A structural isomer with different positioning of functional groups.

Properties

Molecular Formula

C10H16O4

Molecular Weight

200.23 g/mol

IUPAC Name

ethyl 2-acetyl-4-methyl-3-oxopentanoate

InChI

InChI=1S/C10H16O4/c1-5-14-10(13)8(7(4)11)9(12)6(2)3/h6,8H,5H2,1-4H3

InChI Key

JTJFOCUKLZZANK-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(=O)C)C(=O)C(C)C

Origin of Product

United States

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